molecular formula C8H7BrClF2NO B12829474 4-Bromo-2,3-difluorophenacylamine hydrochloride

4-Bromo-2,3-difluorophenacylamine hydrochloride

Cat. No.: B12829474
M. Wt: 286.50 g/mol
InChI Key: SCEOBYQUGWVTML-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1980086-47-2) is a fluorinated and brominated phenacylamine derivative with the molecular formula C₇H₇BrClF₂N and a molecular weight of 258.49 g/mol . It is classified as a fine chemical, primarily utilized in research settings for synthetic or pharmacological studies, as indicated by its commercial availability through suppliers like Hairui Chemical and CymitQuimica . Structurally, it features a phenacylamine backbone substituted with bromine at the 4-position and fluorine atoms at the 2- and 3-positions, distinguishing it from other halogenated phenethylamine derivatives. Its hydrochloride salt form enhances stability and solubility, making it suitable for laboratory applications .

Properties

Molecular Formula

C8H7BrClF2NO

Molecular Weight

286.50 g/mol

IUPAC Name

2-amino-1-(4-bromo-2,3-difluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H6BrF2NO.ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;/h1-2H,3,12H2;1H

InChI Key

SCEOBYQUGWVTML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CN)F)F)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenacylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4, 2, and 3 positions of the phenyl ring. This can be achieved using bromine and fluorine reagents under controlled conditions.

    Formation of Hydrochloride Salt: The resulting 4-Bromo-2,3-difluorophenacylamine is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluorophenacylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Bromo-2,3-difluorophenacylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorophenacylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms play a crucial role in modulating its chemical reactivity and biological activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of halogenated arylalkylamines, which include psychedelic phenethylamines (e.g., DOB, 2C-B) and cathinone derivatives (e.g., bk-2C-B). Key structural and functional differences are summarized below:

Compound Substituents Backbone Molecular Weight (g/mol) Key Features
4-Bromo-2,3-difluorophenacylamine HCl 4-Br, 2,3-F₂ Phenacylamine 258.49 High lipophilicity due to fluorine atoms
DOB (4-Bromo-2,5-dimethoxyamphetamine HCl) 4-Br, 2,5-(OCH₃)₂ Amphetamine 290.15 Potent psychotomimetic; long-acting
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) 4-Br, 2,5-(OCH₃)₂ Phenethylamine 261.12 Hallucinogenic; shorter duration than DOB
bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone HCl) 4-Br, 2,5-(OCH₃)₂ Cathinone 290.59 Ketone group alters metabolism
2C-C (4-Chloro-2,5-dimethoxyphenethylamine) 4-Cl, 2,5-(OCH₃)₂ Phenethylamine 231.69 Less potent than 2C-B

Structural Insights :

  • Fluorine vs. Methoxy groups, however, contribute to serotonin receptor affinity, a key factor in hallucinogenic activity .
  • Phenacylamine vs. Phenethylamine Backbone : The phenacylamine structure (with a ketone adjacent to the amine) may alter metabolic pathways compared to phenethylamines, which undergo O-demethylation and conjugation .
Pharmacological and Toxicological Profiles
  • Potency and Duration: DOB: Extremely potent (100–150× mescaline) with effects lasting 24–36 hours due to slow metabolism . Target Compound: No human data available, but fluorine substitutions may prolong half-life via reduced CYP450 metabolism (cf. brominated/methoxy analogs ). 2C-B: Shorter duration (4–8 hours) and lower potency than DOB, attributed to faster O-demethylation .
  • Receptor Interactions :

    • DOB and 2C-B act as 5-HT₂A agonists, inducing hallucinations . Fluorine substitutions in the target compound may modulate receptor binding, though empirical data are lacking.
  • Toxicity: DOB: Linked to vasospasm, seizures, and fatalities .
Regulatory and Research Status
  • Regulatory Status: DOB and 2C-B are controlled substances in many jurisdictions (e.g., Singapore’s Poisons Act ).
  • Research Applications: The target compound is used in medicinal chemistry for designing biased 5-HT₂A agonists (cf. derivatives in ) .

Biological Activity

4-Bromo-2,3-difluorophenacylamine hydrochloride is a chemical compound with significant potential in biological and pharmaceutical research. Its unique structural features, characterized by the presence of bromine and fluorine substituents on the phenyl ring, suggest a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H7BrClF2N
  • Molecular Weight : 232.49 g/mol
  • Structure : The compound features a phenacylamine backbone with bromine and fluorine substituents that influence its reactivity and interaction with biological targets.

This compound interacts with various biomolecules, primarily enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards specific targets. The mechanisms include:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to altered biological responses.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntiviralPotential activity against HIV variants .
AntimicrobialInhibitory effects on bacterial growth .
CytotoxicityInduces apoptosis in cancer cell lines .
Enzyme InteractionModulates enzyme activity in metabolic pathways.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that derivatives similar to 4-Bromo-2,3-difluorophenacylamine exhibited significant antiviral properties against HIV-1 variants. These compounds showed effective inhibition in cytoprotection assays, suggesting potential for further development as antiviral agents .
  • Antimicrobial Properties : Research indicated that compounds with similar structural motifs displayed antimicrobial activity against various bacterial strains. The halogen substitutions were found to enhance this activity through increased lipophilicity and membrane permeability .
  • Cytotoxic Effects : In vitro studies revealed that this compound induced apoptosis in specific cancer cell lines. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and type of substituents significantly affect the biological activity of phenacylamine derivatives. For instance, substitution at the 4-position generally enhances inhibitory activity against enzymes compared to other positions .

Q & A

Q. Q1. What synthetic methodologies are recommended for optimizing the yield of 4-Bromo-2,3-difluorophenacylamine hydrochloride, and how can intermediates be characterized?

A1. Synthesis often involves halogenation and amine protection strategies. For brominated aromatic precursors, regioselective bromination under controlled temperatures (e.g., 0–5°C) with catalysts like FeCl₃ can minimize side products . Intermediate characterization should include ¹H/¹³C NMR for structural confirmation (e.g., distinguishing fluorine coupling patterns) and HPLC-MS to track reaction progress . Evidence from analogous compounds (e.g., 2C-B derivatives) suggests Boc-protection of amines improves stability during purification .

Q. Q2. What analytical techniques are critical for verifying the purity of this compound?

A2. Purity assessment requires:

  • HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient) to resolve impurities at <0.1% levels .
  • Elemental analysis (C, H, N, Br) to confirm stoichiometry, as deviations >0.3% indicate contamination .
  • Thermogravimetric analysis (TGA) to detect residual solvents (e.g., DMF, THF) that may affect crystallization .

Q. Q3. How should researchers handle and store this compound to ensure stability?

A3. Store under inert gas (Ar/N₂) at 0–4°C to prevent hydrolysis of the amine-hydrochloride bond . For handling, use gloveboxes with humidity <10% to avoid deliquescence. Safety protocols from analogous halogenated amines recommend PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. Q4. What pharmacological mechanisms are hypothesized for brominated, fluorinated phenacylamine derivatives, and how can they be validated?

A4. Structural analogs (e.g., CP-547632) inhibit kinase targets (e.g., VEGFR-2) via halogen-π interactions in hydrophobic binding pockets . Validation strategies:

  • Molecular docking studies (PDB: 4AG8) to map bromine/fluorine interactions.
  • In vitro kinase assays (IC₅₀ determination) using ATP-competitive probes .
  • Metabolic stability assays (hepatic microsomes) to assess fluorine’s impact on half-life .

Q. Q5. How can researchers resolve contradictions in reported pyrolysis products of halogenated phenacylamines during GC-MS analysis?

A5. Discrepancies arise from variable pyrolysis conditions (e.g., 300–500°C). To standardize:

  • Use pyrolysis-GC/MS with a quartz tube reactor (He flow, 350°C) to isolate primary degradation products (e.g., brominated aromatics, CO₂) .
  • Compare with synthetic standards (e.g., 4-bromo-2-fluorophenol) to confirm fragment identities .

Q. Q6. What strategies optimize chiral resolution of this compound enantiomers for pharmacokinetic studies?

A6. Chiral separation methods:

  • Chiral HPLC (Chiralpak IA-3 column, hexane/ethanol with 0.1% TFA) achieves baseline resolution (Rs >1.5) .
  • Capillary electrophoresis (CE) with sulfated β-cyclodextrin additives enhances enantiomer mobility differences .

Q. Q7. How can computational modeling predict the reactivity of the difluorophenacyl group in nucleophilic substitution reactions?

A7. DFT calculations (B3LYP/6-311+G(d,p)) model transition states for SNAr reactions. Key parameters:

  • Electrostatic potential maps identify electron-deficient C-Br sites susceptible to attack .
  • Activation energy barriers predict reaction rates under varying solvents (e.g., DMSO vs. THF) .

Methodological Challenges and Data Interpretation

Q. Q8. How should researchers address discrepancies in melting points reported for halogenated phenacylamine hydrochlorides?

A8. Variations (e.g., ±5°C) may stem from polymorphic forms or hydration. Mitigation steps:

  • Perform DSC at 10°C/min to detect multiple endotherms .
  • Use PXRD to correlate melting points with crystalline phases (e.g., monoclinic vs. orthorhombic) .

Q. Q9. What experimental designs minimize byproduct formation during Buchwald-Hartwig amination of bromo-difluorophenyl precursors?

A9. Optimize:

  • Catalyst system : Pd(OAc)₂/XPhos with KOtBu reduces aryl bromide dimerization .
  • Solvent : Toluene/THF (4:1) balances reactivity and solubility .
  • Temperature : 80–90°C prevents β-hydride elimination .

Safety and Regulatory Considerations

Q. Q10. What waste management protocols are recommended for halogenated phenacylamine byproducts?

A10. Follow EPA guidelines for brominated organics:

  • Neutralize acidic waste with NaHCO₃ before incineration .
  • Store halogenated solids in sealed containers labeled "Toxic Halogenated Waste" for licensed disposal .

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